6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- is a heterocyclic compound containing sulfur It is a derivative of benzo[b]thiophene, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- typically involves the functionalization of the benzo[b]thiophene coreThe carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the use of catalysts to enhance reaction efficiency and yield. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the ethoxy and methoxy groups, making it less versatile in certain synthetic applications.
Benzo[b]furan-2-carboxylic acid: Contains an oxygen atom in place of sulfur, leading to different chemical properties and reactivity.
Indole-2-carboxylic acid: Contains a nitrogen atom, resulting in distinct biological activities and applications.
Uniqueness
Benzo[b]thiophene-2-carboxylic acid, 6-ethoxy-5-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
97852-73-8 |
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Molecular Formula |
C12H12O4S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
ALNLDDWBWACUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC |
Origin of Product |
United States |
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